6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties : Compounds similar to 6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and evaluated for antimicrobial activities. Specifically, derivatives of 1,2,3,4-tetrahydropyrimidine demonstrated significant inhibition against bacterial and fungal growth, indicating potential applications in developing new antimicrobial agents (Akbari et al., 2008).
Chemical Properties and Reactions : Research into the chemical properties and reactions of similar compounds has revealed intricate behaviors and potential for forming various derivatives. These studies help in understanding the substance's chemical versatility and potential applications in various fields, including material science and pharmaceutical development (Rubinov et al., 2008).
Crystal Structure and Molecular Interactions : The study of the crystal structure of related compounds provides insights into their molecular interactions, which is crucial for understanding their stability and reactivity. This knowledge can be applied in the design of new compounds with desired physical and chemical properties (Li et al., 2005).
Ring Cleavage Reactions and Derivatives Formation : The ability of tetrahydropyrimidine derivatives to undergo ring cleavage reactions under certain conditions to form various other compounds highlights their chemical reactivity and potential for synthesis of complex molecules. This property could be utilized in synthetic chemistry and drug development (Kinoshita et al., 1989).
Pharmacological Potential as Calcium Channel Blockers : Certain dihydropyrimidines exhibit structural features similar to calcium channel blockers, indicating potential pharmacological applications. Their conformational properties and molecular interactions in crystal structures may guide the development of novel therapeutics (Ravikumar & Sridhar, 2005).
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTIRFQTEFTOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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